N-[3-(1-benzofuran-2-yl)propyl]acetamide
Description
N-[3-(1-Benzofuran-2-yl)propyl]acetamide is a synthetic acetamide derivative featuring a benzofuran moiety linked via a propyl chain to an acetamide group. The compound’s molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.27 g/mol.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(15)14-8-4-6-12-9-11-5-2-3-7-13(11)16-12/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVRPBFLLYPSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]acetamide typically involves the reaction of benzofuran derivatives with acetamide. One common method includes the use of benzofuran-2-carboxylic acid, which is first converted to benzofuran-2-yl-propylamine through a series of reactions involving reduction and substitution. This intermediate is then reacted with acetic anhydride to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-yl-propionic acid, while reduction can produce benzofuran-2-yl-propylamine .
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research has shown that derivatives of benzofuran-acetamide compounds exhibit significant anticonvulsant properties. In a study evaluating various synthesized compounds, several demonstrated effectiveness in preventing seizure spread in animal models at low doses, comparable to established anticonvulsants like phenytoin . The structure-activity relationship (SAR) analysis indicated that modifications on the benzofuran ring could enhance efficacy.
| Compound | Dose (mg/kg) | Relative Potency | ED50 (mmol/kg) |
|---|---|---|---|
| 5i | 30 | 0.74 | 0.055 |
| 5c | 30 | 0.72 | 0.259 |
Cancer Therapeutics
N-[3-(1-benzofuran-2-yl)propyl]acetamide has been investigated for its potential as a therapeutic agent in cancer treatment. Compounds containing the benzofuran moiety have been identified as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is overexpressed in various cancers, including pancreatic cancer. In vitro studies revealed that certain derivatives showed nanomolar potency against GSK-3β, indicating their potential role in cancer therapy .
Biological Applications
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. A series of benzofuran-acetamide derivatives were synthesized and tested against various bacterial strains, showing promising results that suggest potential use as antimicrobial agents .
Material Science
Catalysis and Synthesis
In material science, this compound acts as a building block for the synthesis of more complex molecular structures. Its unique chemical properties allow it to serve as a catalyst in various chemical reactions, facilitating the development of new materials with specific desired properties.
Case Studies
Study on Anticonvulsant Efficacy
In a controlled study involving the maximal electroshock seizure model, synthesized benzofuran-acetamide derivatives were administered to mice. The results indicated that most compounds exhibited significant anticonvulsant activity with minimal neurotoxicity, suggesting their potential for further development into therapeutic agents for epilepsy .
GSK-3β Inhibition in Cancer Cells
Another study focused on the inhibition of GSK-3β by benzofuran-based compounds demonstrated their ability to reduce cell proliferation in pancreatic cancer cell lines at low concentrations. This finding highlights the therapeutic potential of these compounds in oncology .
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[3-(1H-Benzimidazol-2-yl)propyl]acetamide (CAS: 313508-78-0)
- Structure: Replaces benzofuran with a benzimidazole ring, a nitrogen-containing heterocycle known for its role in antiparasitic and anticancer agents .
- Molecular Formula : C₁₂H₁₅N₃O
- Key Properties :
- Implications : The benzimidazole moiety may enhance DNA intercalation or enzyme inhibition compared to benzofuran derivatives.
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732)
- Structure: Incorporates a 4-fluorophenoxy group and a morpholine ring, increasing polarity and hydrogen-bonding capacity .
- Molecular Formula : C₁₅H₂₁FN₂O₃
- Key Properties :
- Implications: The morpholine and fluorophenoxy groups may improve CNS penetration or target serotonin receptors.
Tetrahydrocarbazole-Based Acetamides (e.g., N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide)
- Key Properties : Chloro, fluoro, or methyl substituents on the carbazole ring modulate electron density and steric bulk, influencing receptor binding .
Physicochemical and Pharmacokinetic Comparisons
*Predicted values based on structural analogs.
- The morpholine derivative’s lower logP (0.64) suggests better solubility for intravenous formulations .
- pKa and Ionization : Benzimidazole’s high pKa (11.91) indicates protonation at physiological pH, enhancing interactions with acidic biological targets .
Toxicity and Environmental Impact
- Perfluoroalkyl Acetamides (e.g., N-[3-(dimethylamino)propyl]acetamide derivatives): These compounds, listed in the TRI (Toxic Release Inventory), exhibit environmental persistence due to perfluoroalkyl chains, raising concerns about bioaccumulation .
- Benzofuran vs. Benzimidazole : While benzofuran derivatives are generally less toxic than benzimidazoles (which can induce hepatic enzyme inhibition), both classes require rigorous toxicity profiling .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a benzofuran moiety, which is associated with various biological activities, alongside a propyl chain and an acetamide functional group. The molecular formula of this compound is CHNO, with a molecular weight of approximately 247.294 g/mol. The presence of the benzofuran structure suggests interactions with multiple biological targets, making it a candidate for further investigation in drug discovery programs .
Interaction with Biological Targets
This compound likely interacts with various receptors and enzymes, modulating specific biochemical pathways. Similar compounds have demonstrated significant binding affinities for multiple targets, indicating that this compound may exhibit comparable therapeutic effects. The exact molecular targets and pathways involved remain subjects of ongoing research .
Pharmacological Effects
The biological activities attributed to this compound include:
- Antimicrobial Activity : Compounds with benzofuran structures have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Preliminary studies suggest that this compound may exhibit similar effects, although specific data on its antimicrobial efficacy is still limited .
- Anti-inflammatory Effects : The structural characteristics of benzofuran derivatives often correlate with anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
Study 1: Antimicrobial Activity Evaluation
A study investigating the antimicrobial properties of benzofuran derivatives reported that compounds similar to this compound displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL, indicating promising potential for further development .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship (SAR) of benzofuran derivatives revealed that modifications in the propyl chain significantly influenced biological activity. For instance, compounds with longer or branched alkyl chains exhibited enhanced binding affinities to specific receptors compared to their straight-chain counterparts. This suggests that this compound might be optimized for better efficacy through structural modifications .
Comparative Analysis
To illustrate the uniqueness and potential of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzofuran-2-carboxylic acid | Contains a carboxylic acid group | Known for anti-inflammatory properties |
| Benzofuran-2-ylpropylamine | Contains an amine group instead of acetamide | Exhibits different receptor binding profiles |
| N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide | Contains fluorophenyl group | Distinct chemical reactivity and biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
